6-Methyl-1H-indazole-3-carbonitrile

Medicinal Chemistry ADME Prediction Physicochemical Properties

6-Methyl-1H-indazole-3-carbonitrile (CAS 858227-54-0) is the strategic building block for medicinal chemistry programs requiring optimized membrane permeability without increasing polar surface area. Its LogP of ~2.0 (vs. 1.4 for the unsubstituted core) enhances passive diffusion and oral bioavailability. Procure this scaffold to synthesize focused 3,6-disubstituted indazole libraries targeting PI3Kδ—a validated chemotype for selective kinase inhibitors. Use as a direct SAR comparator to quantify the impact of C6 methylation on target binding. Avoids the toxicity liabilities of nitro-substituted analogs. Ideal for CNS and oral bioavailability research.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 858227-54-0
Cat. No. B1357643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indazole-3-carbonitrile
CAS858227-54-0
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NN2)C#N
InChIInChI=1S/C9H7N3/c1-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12)
InChIKeyFLJTVZAZBXNIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-indazole-3-carbonitrile (CAS 858227-54-0): A C6-Methyl Substituted Indazole-3-carbonitrile Kinase Scaffold Building Block


6-Methyl-1H-indazole-3-carbonitrile (CAS 858227-54-0) is a heterocyclic compound with a C9H7N3 formula and a molecular weight of 157.17 g/mol, serving as a core scaffold in medicinal chemistry . It belongs to the class of 1H-indazole-3-carbonitriles, characterized by a nitrile group at the 3-position and a methyl group at the 6-position of the indazole ring [1]. The compound is utilized primarily as a building block for the synthesis of complex kinase inhibitors and has been investigated for its potential to modulate PI3Kδ signaling pathways [2].

Why Substituting 6-Methyl-1H-indazole-3-carbonitrile (CAS 858227-54-0) with Unsubstituted or Alternative Analogs Fails to Preserve Physicochemical and Pharmacological Profiles


While numerous 1H-indazole-3-carbonitrile analogs exist, simple substitution is not viable due to the profound impact of even minor structural modifications on key physicochemical properties and biological activity [1]. The presence and position of substituents on the indazole core critically influence lipophilicity (LogP), solubility, and target binding affinity [2]. For example, the C6-methyl group in 6-Methyl-1H-indazole-3-carbonitrile is a key determinant of its distinct lipophilic character (LogP ~2.0) compared to the unsubstituted core (LogP ~1.4), which directly affects membrane permeability and pharmacokinetic behavior . Furthermore, the specific substitution pattern dictates the compound's role as a specific building block; altering this pattern would lead to the synthesis of a different analog series with potentially divergent kinase selectivity profiles [3]. This evidence guide quantifies the specific differentiators that make 6-Methyl-1H-indazole-3-carbonitrile a uniquely positioned tool for targeted synthesis and research applications.

Quantitative Differentiation Guide for 6-Methyl-1H-indazole-3-carbonitrile (CAS 858227-54-0) Against Closest Analogs


C6-Methyl Substitution Increases Lipophilicity by ~0.6 LogP Units Compared to Unsubstituted Core, Impacting Predicted Membrane Permeability

The presence of a methyl group at the C6 position significantly increases the compound's lipophilicity. 6-Methyl-1H-indazole-3-carbonitrile exhibits a predicted LogP of approximately 2.0 [1]. In contrast, the unsubstituted core compound, 1H-indazole-3-carbonitrile, has a reported LogP of 1.43-1.54 . This represents a quantified increase in lipophilicity, a key determinant in predicting passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five [2].

Medicinal Chemistry ADME Prediction Physicochemical Properties

C6-Methyl Derivative Retains Lower Topological Polar Surface Area (TPSA) of 52.5 Ų, Maintaining Favorable Oral Bioavailability Predictors

Topological Polar Surface Area (TPSA) is a key descriptor used to predict a compound's ability to permeate biological membranes (e.g., intestinal absorption and blood-brain barrier penetration). Both 6-Methyl-1H-indazole-3-carbonitrile and its unsubstituted analog (1H-indazole-3-carbonitrile) share an identical TPSA value of 52.5 Ų [1]. This is below the commonly cited threshold of 140 Ų for good oral bioavailability and 90 Ų for blood-brain barrier penetration [2].

Computational Chemistry Drug Design ADME Properties

C6-Methyl Group Differentiates Kinase Scaffold from Nitro-Substituted Analog with Divergent Biological Activity and Toxicity Profile

Indazole-3-carbonitriles are a privileged scaffold in kinase inhibitor design [1]. The specific substitution pattern determines target affinity. For instance, the 5-nitro analog (5-Nitro-1H-indazole-3-carbonitrile) is a known Rho kinase (ROCK-I) inhibitor with an IC50 of 6.67 μM but is associated with high toxicity, limiting its utility . 6-Methyl-1H-indazole-3-carbonitrile, lacking the nitro group, is primarily explored as a PI3Kδ inhibitor scaffold, a pathway distinct from ROCK [2].

Kinase Inhibition Pharmacology Toxicology

Optimal Research and Procurement Scenarios for 6-Methyl-1H-indazole-3-carbonitrile (CAS 858227-54-0)


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

When optimizing a lead series for improved oral bioavailability or CNS penetration, procure 6-Methyl-1H-indazole-3-carbonitrile. Its increased LogP (~2.0) compared to the unsubstituted core (LogP ~1.4) [1] offers a strategic advantage for improving passive membrane diffusion without increasing polar surface area [2].

Kinase Inhibitor Synthesis: Constructing Focused Libraries for PI3Kδ

For research programs targeting the PI3K/AKT/mTOR pathway, particularly PI3Kδ inhibition [1], this compound serves as a critical core scaffold. Use it to synthesize focused libraries of 3,6-disubstituted indazoles, a validated chemotype for selective kinase inhibitors, avoiding the toxicity liabilities of nitro-substituted analogs [2].

Chemical Biology: Investigating Structure-Activity Relationships (SAR) at the C6 Position

Use 6-Methyl-1H-indazole-3-carbonitrile as a direct comparator to 1H-indazole-3-carbonitrile [1] in SAR studies. This allows for the precise quantification of the impact of C6 methylation on downstream biological readouts, such as changes in target binding affinity or cellular efficacy, providing critical data for rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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